2-(Prop-1-yn-1-yl)aniline
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Overview
Description
2-(Prop-1-yn-1-yl)aniline is an organic compound that features an aniline group substituted with a propynyl group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-yn-1-yl)aniline typically involves the reaction of aniline with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature for several hours, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-1-yn-1-yl)aniline undergoes various chemical reactions, including:
Cyclization: It can undergo ipso-cyclization in the presence of ZnBr2 and Oxone, leading to the formation of spirocyclic compounds.
Common Reagents and Conditions
Oxidation: Visible light, molecular oxygen, and sometimes a photosensitizer.
Cyclization: ZnBr2, Oxone, acetonitrile, and water.
Major Products
Oxidation: Formamides.
Cyclization: Spirocyclic compounds such as 1-azaspiro[4.5]deca-3,6,9-trien-8-ones.
Scientific Research Applications
2-(Prop-1-yn-1-yl)aniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Material Science: Its derivatives can be used in the development of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action for reactions involving 2-(Prop-1-yn-1-yl)aniline often involves the generation of reactive intermediates. For example, in the visible-light-induced oxidative formylation, both the starting material and the product act as photosensitizers, generating singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . In the ipso-cyclization reaction, the process proceeds via a radical pathway, where the radical intermediates facilitate the formation of spirocyclic structures .
Comparison with Similar Compounds
2-(Prop-1-yn-1-yl)aniline can be compared with other similar compounds such as:
N-Methyl-N-(prop-2-yn-1-yl)aniline: This compound has a similar structure but includes a methyl group, which affects its solubility and reactivity.
2-Isopropenylaniline: This compound features an isopropenyl group instead of a propynyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its ability to participate in specific reactions such as oxidative formylation and ipso-cyclization, which are not as common in its analogs.
Properties
CAS No. |
220465-91-8 |
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Molecular Formula |
C9H9N |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
2-prop-1-ynylaniline |
InChI |
InChI=1S/C9H9N/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,10H2,1H3 |
InChI Key |
RTNLLPNKFCHQEI-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC=CC=C1N |
Origin of Product |
United States |
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